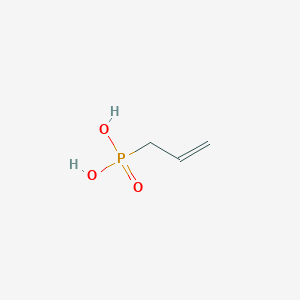
Prop-2-En-1-Ylphosphonic Acid
Descripción general
Descripción
Prop-2-En-1-Ylphosphonic Acid is a useful research compound. Its molecular formula is C3H7O3P and its molecular weight is 122.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Phosphonic acids, in general, are known to interact with various biological molecules due to their variable oxidation states, multivalence, asymmetry, and metal-binding properties .
Mode of Action
Phosphonic acids are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that Allylphosphonic acid may interact with its targets, leading to changes in their function.
Biochemical Pathways
Phosphonic acids are known to play significant roles in separation science and technology . They are capable of selective separations proceeding through different mechanisms .
Pharmacokinetics
The compound’s physical properties, such as its melting point of 47-50°c , may influence its bioavailability.
Result of Action
Given the potential inhibitory effects of phosphonic acids on metabolic enzymes , it is plausible that Allylphosphonic acid could have similar effects.
Análisis Bioquímico
Biochemical Properties
Allylphosphonic acid, like other phosphonates, mimics the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This makes it a potential lead compound for the development of a variety of drugs
Molecular Mechanism
As a phosphonate, it likely exerts its effects at the molecular level through binding interactions with biomolecules and potential inhibition or activation of enzymes .
Propiedades
IUPAC Name |
prop-2-enylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2H,1,3H2,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKYDQNMAUSEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Allylphosphonic Acid derivatives in material science?
A1: Allylphosphonic Acid derivatives can be incorporated into polymers to enhance their properties. For example, α-aminophosphonic acid-modified acrylamide-based copolymers, incorporating Allylphosphonic Acid derivatives, have shown great potential for enhanced oil recovery due to their superior water solubility, thickening capability, and resistance to high temperatures and salts. []
Q2: How does the structure of Allylphosphonic Acid lend itself to the synthesis of cyclic compounds?
A2: Allylphosphonic Acid esters can undergo ring-closing metathesis (RCM) reactions. This allows for the formation of six-membered cyclic phosphonates, also known as "phostones." This strategy provides a route to synthesize phostone sugar analogs, which are structurally similar to carbohydrates but contain a phosphorus atom at the anomeric position. []
Q3: Can Allylphosphonic Acid be used to synthesize titanium oxo clusters? What is the role of the Allyl group in this context?
A3: Yes, reacting titanium isopropoxide [Ti(OiPr)4] with Allylphosphonic Acid leads to the formation of Ti4 cluster structures. These clusters are distinct from those obtained using bulkier phosphonate ligands, highlighting the influence of the Allyl group's size on the resulting structure. []
Q4: How does the incorporation of Allylphosphonic Acid derivatives affect the properties of styrene copolymers?
A4: Incorporating Allylphosphonic Acid, or its esters, into styrene copolymers introduces phosphonic acid functionalities. This modification is typically achieved through radical or anionic copolymerization followed by the removal of ester protecting groups. The resulting styrene copolymers with phosphonic acid groups likely exhibit altered properties compared to unmodified styrene polymers, although specific property changes were not described in the provided abstract. []
Q5: Are there any potential applications of Allylphosphonic Acid derivatives in drug delivery?
A5: While not directly addressed in the provided research, the use of Allylphosphonic Acid derivatives in controlled-release drug delivery formulations is a possibility. Copolymers containing Allylphosphonic Acid, alongside other monomers like acrylic acid and acrylamide, could offer controlled release properties for pharmaceuticals like fluvastatin. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


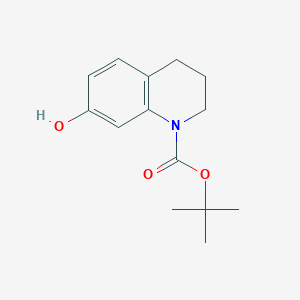

![5-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3330243.png)



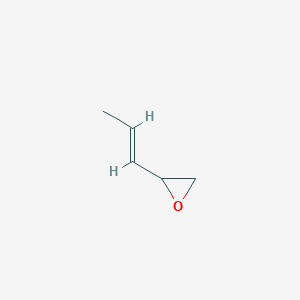
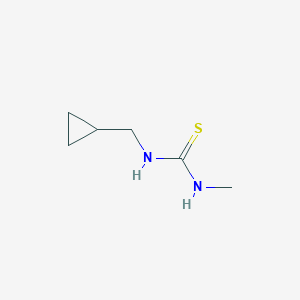
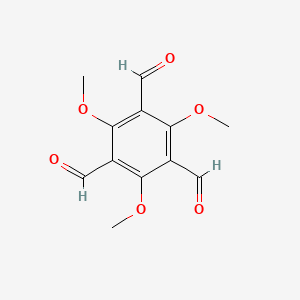
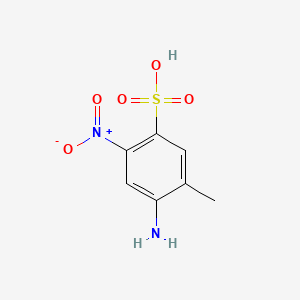
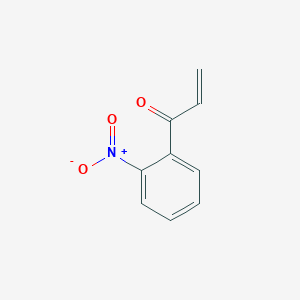
![2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B3330313.png)

![4-(2-chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid](/img/structure/B3330340.png)
